1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide
Description
1-[(1S)-1-(1-Ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide is a synthetic small molecule characterized by a 2-methylindole core linked to a piperidine ring substituted with an ethylsulfonyl group. The indole moiety is further functionalized with a carboxamide group connected to a 4-methoxy-6-methyl-2-oxo-1H-pyridin-3-ylmethyl substituent . This compound was synthesized via multi-step reactions involving reductive amination, nucleophilic substitutions, and purification by silica gel chromatography, achieving >95% purity as confirmed by LC-MS and NMR .
Properties
Molecular Formula |
C27H36N4O5S |
|---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide |
InChI |
InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32)/t18-/m0/s1 |
InChI Key |
LHGUZCKPFXXVPV-SFHVURJKSA-N |
Isomeric SMILES |
CCS(=O)(=O)N1CCC(CC1)[C@H](C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C |
Synonyms |
(R,Z)-1-(1-(1-(ethylsulfonyl)piperidin-4-yl)ethyl)-N-((2-hydroxy-4-methoxy-6-methylpyridin-3-yl)methyl)-2-methyl-1H-indole-3-carbimidic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide involves several steps, including the formation of key intermediates and the use of chiral resolution techniques to obtain the desired enantiomer. The synthetic route typically starts with the preparation of a racemic mixture, followed by separation of the enantiomers using chiral chromatography or crystallization methods .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce simpler, reduced forms of the compound .
Scientific Research Applications
1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EZH2 and its effects on histone methylation.
Biology: Investigated for its role in regulating gene expression and epigenetic modifications.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with EZH2 mutations.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic pathways.
Mechanism of Action
1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide exerts its effects by inhibiting the catalytic activity of EZH2, which is responsible for the trimethylation of lysine 27 on histone H3 (H3K27me3). This inhibition leads to a decrease in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and induction of cell cycle arrest and apoptosis in cancer cells. The compound specifically targets the active site of EZH2, preventing its interaction with histone substrates .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, primarily differing in substituents on the piperidine ring and adjacent functional groups. Below is a detailed comparison based on synthetic derivatives and their properties:
Structural Modifications and Physicochemical Properties
Key Observations:
- Ethylsulfonyl vs. Unsubstituted Piperidine (Compound 2): The ethylsulfonyl group in the target compound likely improves solubility and target engagement through hydrogen bonding or dipole interactions, whereas Compound 2 lacks this moiety, resulting in lower molecular weight and reduced polarity .
- Fluorinated Derivatives (Compounds 9, 11): Fluorination enhances metabolic stability and lipophilicity, as seen in Compounds 9 and 11, which exhibit higher predicted LogP values compared to the target compound. However, excessive fluorination may reduce bioavailability due to increased hydrophobicity .
Activity Cliffs and SAR Insights
- acyl groups) can drastically alter activity, emphasizing the need for systematic SAR studies .
Biological Activity
The compound 1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide , with a CAS Registry Number of 1450655-76-1 , is an indole-based derivative that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 528.66 g/mol . The structure features a complex arrangement that includes an indole core, a piperidine ring, and a pyridine moiety, which may contribute to its pharmacological properties.
Research indicates that compounds similar to this indole derivative often exhibit biological activities through several mechanisms:
- Inhibition of Tyrosine Kinases : Many indole derivatives target receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. The compound's structural features suggest potential interactions with various RTKs, including the epidermal growth factor receptor (EGFR) .
- Apoptosis Induction : Studies have shown that certain derivatives can activate apoptotic pathways by modulating caspase activity, leading to increased cancer cell death .
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant activity against breast cancer models .
Efficacy in Cancer Cell Lines
A comprehensive evaluation of the compound's cytotoxic effects was conducted using the MTT assay across different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (ER+ Breast) | 19.3 | Inhibition of estrogen receptor signaling |
| MDA-MB-468 (TNBC) | 6.57 | EGFR inhibition and apoptosis induction |
The compound exhibited particularly potent activity against the MDA-MB-468 triple-negative breast cancer cell line, outperforming standard treatments like gefitinib .
Case Study 1: Inhibition of EGFR
In a study focusing on new derivatives targeting EGFR, it was found that compounds similar to the one discussed demonstrated superior binding affinity and cytotoxicity compared to traditional inhibitors. The study utilized docking studies to confirm binding interactions and assessed anti-proliferative properties in vitro, revealing promising results for future therapeutic applications .
Case Study 2: Combination Therapy Synergy
Another study explored the potential for combination therapies involving this compound and existing chemotherapeutic agents. Results indicated a synergistic effect when used alongside gefitinib, enhancing overall efficacy against resistant cancer cell lines . This suggests that the compound could be an essential component in developing more effective cancer treatment regimens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
